Sodium ethenesulfonate
Overview
Description
Synthesis Analysis
Sodium ethenesulfonate undergoes polymerization in aqueous solutions under specific conditions, such as ultraviolet light or the presence of peroxide catalysts, leading to the formation of polymers with high molecular weights. Its synthesis can be achieved through various chemical reactions, including coupling reactions of sulfonic acid derivatives in alkaline conditions and other specialized methods designed to produce high-purity and high-yield products (Breslow & Kutner, 1958).
Molecular Structure Analysis
The molecular structure of sodium ethenesulfonate derivatives has been elucidated through techniques like single crystal X-ray diffraction, revealing complex coordination geometries and interactions. For instance, the structure of sodium ethene-bis-nitrobenzenesulfonate showcases a 2D topology net formed by metal-ligand coordination interactions, highlighting the role of sodium ions in bridging ligands to form intricate molecular architectures (Yu, Qian, & Wang, 2012).
Chemical Reactions and Properties
Sodium ethenesulfonate participates in diverse chemical reactions, including copolymerizations with various monomers and its use in the synthesis of symmetrical and unsymmetrical sulfonates. These reactions are pivotal for creating functional materials with specific properties, such as enhanced electrical conductivity and stability in aqueous solutions (Cao et al., 2018).
Physical Properties Analysis
The physical properties of sodium ethenesulfonate and its derivatives, such as solubility, density, and molecular weight, have been characterized in detail. Studies on sodium alkanesulfonates provide insights into the apparent molar volumes, viscosity coefficients, and surface activity, which are crucial for understanding the behavior of sodium ethenesulfonate in aqueous solutions (Tamaki, Inabe, Mori, & Numata, 1983).
Chemical Properties Analysis
The chemical properties of sodium ethenesulfonate, such as reactivity ratios, polymerization behavior, and interactions with other chemical species, have been explored to optimize its use in various applications. Research on its copolymerization and interactions with other monomers sheds light on its versatility and potential for creating novel materials with desired chemical properties (Breslow & Kutner, 1958).
Scientific Research Applications
Summary of the Application
EMS is used for in vitro mutagenesis in wheat (Triticum aestivum L.). It provides variation for selective breeding programs and functional gene studies .
Methods of Application or Experimental Procedures
EMS mutagenesis was experimented with 4 treatment durations (2, 4, 6, and 8 h) and 5 treatment concentrations (0, 0.1, 0.2, 0.3, and 0.4%). Mature embryos were treated to detect optimum doses of mutagenesis and to estimate polymorphism and genomic instability .
4. Results or Outcomes: EMS mutagens at different duration and concentration had significant effects on callus formation rate (%), embryogenic callus formation rate (%), responded embryogenic callus rate (%), regeneration efficiency and number of plants parameters .
Synthesis of Organosulfur Compounds
- Summary of the Application: Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
- Methods of Application or Experimental Procedures: Sodium sulfinates are used as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions .
- Results or Outcomes: Remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
Electrochemical Sulfonylation
- Summary of the Application: Sodium sulfinates have been widely utilized as sulfonyl radical precursors for preparing a diverse array of value-added sulfur-containing compounds (sulfones, sulfonamides, sulfonates, thiosulfonates, etc.) through S-C, S-N, S-O and S-S bonds formation reactions .
- Methods of Application or Experimental Procedures: Organic electrosynthesis has become an attractive alternative to conventional methods for redox reactions because it utilizes electric current instead of chemical redox agents .
- Results or Outcomes: The electrochemical generation of sulfonyl radicals from sodium sulfinates and their applications in organic electrosynthesis have attracted much attention .
Site-Selective C–H Sulfonylation
- Summary of the Application: Sodium sulfinates have been used for site-selective C–H sulfonylation .
- Methods of Application or Experimental Procedures: This process involves the use of sodium sulfinates as sulfonylating reagents under certain reaction conditions .
- Results or Outcomes: This method has been demonstrated to be promising for the synthesis of organosulfur compounds .
Photoredox Catalytic Transformations
- Summary of the Application: Sodium sulfinates have been used in photoredox catalytic transformations .
- Methods of Application or Experimental Procedures: This process involves the use of sodium sulfinates under light-activated conditions .
- Results or Outcomes: This method has been demonstrated to be effective for the synthesis of organosulfur compounds .
Safety And Hazards
Future Directions
properties
IUPAC Name |
sodium;ethenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3S.Na/c1-2-6(3,4)5;/h2H,1H2,(H,3,4,5);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYYYTVSBPRQCN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1184-84-5 (Parent), 26101-52-0 (Parent) | |
Record name | Sodium vinylsulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethenesulfonic acid, sodium salt (1:1), homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009002975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0027513 | |
Record name | Sodium ethenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ethenesulfonic acid, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Sodium vinylsulfonate | |
CAS RN |
3039-83-6, 9002-97-5 | |
Record name | Sodium vinylsulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethenesulfonic acid, sodium salt (1:1), homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009002975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethenesulfonic acid, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium ethenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium ethylenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.312 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM VINYLSULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7K3L38Z7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.